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Technical Support Center: Recombinant
Prosystemin
This guide provides troubleshooting strategies and frequently asked questions for researchers,

scientists, and drug development professionals encountering issues with recombinant

prosystemin solubility and folding during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What is prosystemin, and why is its recombinant production often challenging?

Prosystemin is a 200-amino acid prohormone found in plants like tomatoes.[1][2] Upon

wounding by herbivores, it is cleaved to release an 18-amino acid signaling peptide called

systemin, which activates defense genes.[1][2][3] A primary challenge in its recombinant

production is that prosystemin is an intrinsically disordered protein (IDP).[4] IDPs lack a stable

tertiary structure, which can make them prone to aggregation and formation of insoluble

inclusion bodies when overexpressed in common host systems like E. coli.[5][6]

Q2: My recombinant prosystemin is forming inclusion bodies. What is the primary cause?

The formation of inclusion bodies is a common issue when overexpressing heterologous

proteins in E. coli.[7] The primary causes include:
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High expression rate: Rapid protein synthesis can overwhelm the cellular machinery

responsible for proper protein folding, leading to the accumulation of misfolded aggregates.

[5][6]

Hydrophobic interactions: Prosystemin, like many proteins, has hydrophobic regions that

can interact between molecules at high concentrations, driving aggregation. These

interactions are temperature-dependent.[4][7]

Lack of post-translational modifications:E. coli cannot perform many of the post-translational

modifications that eukaryotic proteins may require for proper folding and stability.[5][6]

Intrinsic disorder: The natural lack of a fixed structure in prosystemin makes it more

susceptible to aggregation during overexpression.[4]

Q3: How can I improve the soluble expression of my recombinant prosystemin?

Several strategies can be employed to enhance the yield of soluble prosystemin:

Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to

15-25°C) slows down the rate of protein synthesis, which can give the protein more time to

fold correctly.[2][7] This also reduces the strength of hydrophobic interactions that lead to

aggregation.[7]

Optimize Inducer Concentration: Using a lower concentration of the inducing agent (e.g.,

IPTG) can reduce the rate of transcription and translation, preventing the overwhelming of

the cell's folding machinery.[8]

Choose a Suitable Host Strain:E. coli strains like BL21(DE3) are common, but others, such

as Rosetta™ strains that supply tRNAs for rare codons, can be beneficial for expressing

eukaryotic proteins.[8]

Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble partner protein, such as

Maltose Binding Protein (MBP) or N-utilizing substance A (NusA), to prosystemin can

improve its solubility.[9]

Q4: What are the general steps for recovering prosystemin from inclusion bodies?
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If inclusion body formation is unavoidable, a multi-step process is required to recover the

protein:

Cell Lysis and Inclusion Body Isolation: Disrupt the E. coli cells and centrifuge to pellet the

dense inclusion bodies, separating them from soluble cellular components.

Washing: Wash the inclusion bodies to remove contaminating proteins and cellular debris.

Solubilization: Use a strong denaturing agent, such as 8 M urea or 6 M guanidine

hydrochloride (GdnHCl), to solubilize the aggregated protein.[10][11]

Refolding: Gradually remove the denaturant to allow the protein to refold into its native

conformation. This is often done through methods like dialysis or rapid dilution into a

refolding buffer.[10][11]

Troubleshooting Guides
Guide 1: Optimizing Soluble Prosystemin Expression
This guide provides a systematic approach to increasing the yield of soluble recombinant

prosystemin.
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Problem Potential Cause Troubleshooting Step

Low or no expression of

prosystemin.
Plasmid or induction failure.

Verify the integrity of the

expression vector. Sequence

the insert to confirm the

prosystemin gene is in-frame.

Use a fresh solution of the

inducing agent.

Prosystemin is expressed but

is entirely in the insoluble

fraction (inclusion bodies).

Expression rate is too high.

Lower the post-induction

temperature to 18-22°C.[4][10]

Reduce the IPTG

concentration to 0.1-0.5 mM.

Suboptimal host strain.

Try different E. coli expression

strains, such as Rosetta(DE3)

or ArcticExpress(DE3), which

are designed to improve the

folding of complex proteins.

Low overall yield of soluble

prosystemin.

Suboptimal growth and

induction conditions.

Induce the culture at a lower

optical density (OD600 of ~0.4-

0.6). Experiment with different

growth media that may

enhance protein expression.

Protein degradation.

Add protease inhibitors to the

lysis buffer. Ensure all

purification steps are

performed at 4°C to minimize

protease activity.

Guide 2: Solubilization and Refolding of Prosystemin
from Inclusion Bodies
This guide outlines the steps to recover active prosystemin from inclusion bodies.
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Problem Potential Cause Troubleshooting Step

Inclusion bodies do not

solubilize completely.

Insufficient denaturant

concentration.

Increase the concentration of

urea (up to 8 M) or GdnHCl (up

to 6 M). Ensure adequate

mixing and incubation time.

Strong non-covalent

interactions.

Add a reducing agent like DTT

or β-mercaptoethanol (5-20

mM) to the solubilization buffer

to break any incorrect disulfide

bonds.

Protein precipitates during the

refolding process.
Rapid removal of denaturant.

Use a stepwise dialysis

protocol with decreasing

concentrations of the

denaturant. Alternatively, use a

rapid dilution method where

the solubilized protein is

quickly diluted into a large

volume of refolding buffer.

Incorrect buffer composition.

Optimize the refolding buffer.

Common additives include L-

arginine (0.4-1.0 M) to

suppress aggregation, and a

redox system like glutathione

(GSH/GSSG) to facilitate

correct disulfide bond

formation.

Refolded prosystemin is not

biologically active.
Protein is misfolded.

Vary the refolding conditions

(pH, temperature, additives).

Consider on-column refolding

where the protein is bound to a

chromatography resin while

the denaturant is exchanged

for refolding buffer.
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Data Presentation
Table 1: Effect of Expression Temperature on Soluble Protein Yield

Induction Temperature (°C)
Relative Soluble Protein
Yield

Reference

37
Low (often leads to inclusion

bodies)
General Knowledge

22-25 Moderate to High [4][10]

15-18
High (slower growth, higher

solubility)
[7]

Table 2: Common Components of Refolding Buffers

Additive Typical Concentration Purpose

L-Arginine 0.4 - 1.0 M
Suppresses protein

aggregation.

Urea 0.5 - 2.0 M

Acts as a weak denaturant to

prevent aggregation during

refolding.

Glycerol 5 - 20% (v/v) Stabilizes the refolded protein.

GSH/GSSG 1-5 mM (reduced/oxidized)

Provides a redox environment

for correct disulfide bond

formation.

DTT 1-2 mM
Maintains a reducing

environment.

Table 3: Reported Yields of Recombinant Prosystemin and its Fragments
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Protein Expression System Yield Reference

Truncated

Prosystemin

(ProSys(1-178))

E. coli BL21(DE3) 1 mg/L of culture [12]

Prosystemin

Fragments (PS1-70,

PS1-120)

E. coli BL21(DE3) ~2 mg/L of culture [10]

Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Soluble
Prosystemin

Transform the prosystemin expression vector into E. coli BL21(DE3) cells.

Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and

grow overnight at 37°C with shaking.

Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

Cool the culture to the desired induction temperature (e.g., 22°C).

Add IPTG to a final concentration of 0.5 mM to induce protein expression.

Incubate for 16 hours at 22°C with shaking.[4][10]

Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[4]

Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris, 20 mM imidazole, 50 mM NaCl, 1

mM DTT, pH 8.0) and lyse by sonication.[4]

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to separate the soluble and

insoluble fractions.[4]
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Analyze both fractions by SDS-PAGE to determine the amount of soluble prosystemin.

Protocol 2: Inclusion Body Solubilization and Refolding
Isolation: After cell lysis (Protocol 1, steps 9-10), discard the supernatant. Resuspend the

insoluble pellet (inclusion bodies) in lysis buffer containing a mild detergent (e.g., 1% Triton

X-100) and centrifuge again. Repeat this wash step twice.

Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 20 mM

Tris pH 8.0, 8 M Urea, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room

temperature.

Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any

remaining insoluble material.

Refolding by Dilution: Rapidly dilute the solubilized protein 1:100 into a large volume of ice-

cold refolding buffer (e.g., 50 mM Tris pH 8.0, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG).

Incubation: Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.

Concentration and Purification: Concentrate the refolded protein using ultrafiltration and

proceed with purification steps such as affinity and size-exclusion chromatography.
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Caption: Troubleshooting workflow for low or insoluble prosystemin expression.
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Caption: Experimental workflow for inclusion body processing and refolding.
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Caption: Simplified prosystemin/systemin signaling pathway in plants.[1][2][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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